DL-Glyceraldehyde-2-13C

Übersicht

Beschreibung

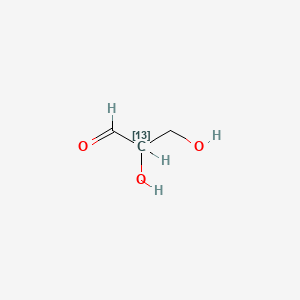

DL-Glyceraldehyde-2-¹³C is a chiral aldotriose labeled with the stable carbon-13 isotope at the second carbon position. Its molecular formula is C₃H₆O₃, with a molecular weight of 91.09 g/mol (CAS: 71122-43-5) . This compound exists as a racemic mixture of D- and L-enantiomers, enabling its use in stereochemical and metabolic studies. The ¹³C label facilitates precise tracking via nuclear magnetic resonance (NMR) spectroscopy, particularly in elucidating carbohydrate metabolism pathways, such as glycolysis and the Calvin cycle .

Synthesis typically involves enzymatic or chemical methods, such as ¹³C-labeled substrate incorporation followed by reduction or oxidation steps . It is stored at 2–8°C to ensure stability and is handled under strict laboratory safety protocols due to its reactive aldehyde group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DL-Glyceraldehyde-2-13C can be synthesized through several methods. One common approach involves the oxidation of DL-Glycerol-2-13C using mild oxidizing agents. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective oxidation of the primary alcohol group to an aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors and continuous flow systems to optimize yield and purity. The process may also include steps for the purification and isolation of the labeled compound to meet research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

DL-Glyceraldehyde-2-13C undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form DL-Glyceric acid-2-13C.

Reduction: It can be reduced to form DL-Glycerol-2-13C.

Condensation: It can participate in aldol condensation reactions to form more complex sugars.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mild oxidants like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Condensation: Aldol condensation typically requires a base catalyst like sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl).

Major Products

Oxidation: DL-Glyceric acid-2-13C

Reduction: DL-Glycerol-2-13C

Condensation: More complex sugars and sugar alcohols

Wissenschaftliche Forschungsanwendungen

DL-Glyceraldehyde-2-13C is widely used in scientific research due to its labeled carbon atom, which allows for detailed tracking and analysis in various studies:

Chemistry: Used in studies of reaction mechanisms and pathways.

Biology: Employed in metabolic flux analysis to trace the flow of carbon through metabolic networks.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which DL-Glyceraldehyde-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace its movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar ¹³C-Labeled Compounds

Isotopologues of Glyceraldehyde

DL-Glyceraldehyde-1-¹³C

- Molecular Weight : 90.09 g/mol (vs. 91.09 g/mol for the 2-¹³C variant) .

- Isotopic Position : ¹³C at C1 instead of C2.

- Applications : Less commonly used in glycolysis studies, as C1 is lost during the triose phosphate isomerase step. More relevant for tracing pentose phosphate pathway intermediates .

- Synthesis : Produced via labeled formaldehyde condensation or enzymatic methods .

DL-Glyceraldehyde-1,2-¹³C₂

- Molecular Weight : 92.1 g/mol .

- Isotopic Position : Dual labeling at C1 and C2.

- Applications : Tracks both upstream (C1) and downstream (C2) metabolic fates, such as in gluconeogenesis or lipid biosynthesis .

- Synthesis : Derived from ¹³C-enriched trichloroacetaldehyde followed by reductive steps .

Other ¹³C-Labeled Carbohydrates

D-Glucose-2-¹³C

- Structure : Hexose with ¹³C at C2.

- Applications : Used in NMR studies of glycogen synthesis and insulin resistance, contrasting with glyceraldehyde’s role in glycolysis .

- Advantage : Higher metabolic stability due to its six-carbon structure.

Glycerol-2-¹³C

- Structure : Triol with ¹³C at C2.

- Applications : Tracks lipid metabolism and glycerolipid biosynthesis, unlike glyceraldehyde’s focus on sugar metabolism .

¹³C-Labeled Amino Acids

DL-Alanine-1-¹³C

- Structure : ¹³C at the α-carbon.

- Applications : Studies on protein synthesis and gluconeogenesis, diverging from glyceraldehyde’s carbohydrate-specific roles .

- Synthesis : Enzymatic transamination of ¹³C-labeled pyruvate .

DL-Glutamic Acid-5-¹³C

- Structure : ¹³C at the γ-carboxyl group.

- Applications : Tracks the citric acid cycle and neurotransmitter synthesis, contrasting with glyceraldehyde’s glycolytic focus .

Comparative Data Table

| Compound | Molecular Formula | ¹³C Position | Molecular Weight (g/mol) | Primary Application | Synthesis Method |

|---|---|---|---|---|---|

| DL-Glyceraldehyde-2-¹³C | C₃H₆O₃ | C2 | 91.09 | Glycolysis/C3 metabolism | Enzymatic/chemical reduction |

| DL-Glyceraldehyde-1-¹³C | C₃H₆O₃ | C1 | 90.09 | Pentose phosphate pathway | Formaldehyde condensation |

| DL-Glyceraldehyde-1,2-¹³C₂ | C₃H₆O₃ | C1, C2 | 92.1 | Gluconeogenesis | Trichloroacetaldehyde reduction |

| D-Glucose-2-¹³C | C₆H₁₂O₆ | C2 | 181.16 | Glycogen metabolism | Enzymatic labeling |

| DL-Alanine-1-¹³C | C₃H₇NO₂ | C1 | 90.09 | Protein synthesis | Transamination of pyruvate |

Key Research Findings

Metabolic Tracing : DL-Glyceraldehyde-2-¹³C provides higher resolution in glycolysis studies compared to C1-labeled variants, as C2 is retained in downstream metabolites like pyruvate .

Synthetic Efficiency : Enzymatic synthesis (e.g., using aldolases) yields higher enantiomeric purity for glyceraldehyde isotopologues than chemical methods .

Stability: Dual-labeled glyceraldehyde (1,2-¹³C₂) is more thermally stable than mono-labeled forms due to isotopic reinforcement .

Biologische Aktivität

DL-Glyceraldehyde-2-13C (DLG-2-13C) is a stable isotope-labeled form of glyceraldehyde, a three-carbon sugar that plays a crucial role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. This article examines the biological activity of DLG-2-13C, focusing on its anticancer properties, metabolic effects, and potential therapeutic applications.

Overview of this compound

DL-Glyceraldehyde is known for its role as an intermediate in carbohydrate metabolism. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and understand the compound's biological effects more precisely. DLG and its derivatives have been studied for their potential in cancer treatment due to their ability to inhibit glycolysis, a process often upregulated in cancer cells.

1. Inhibition of Glycolysis

Research has shown that DLG can significantly inhibit glycolysis in cancer cells, which is critical given the Warburg effect, where cancer cells rely heavily on glycolysis for energy production even in the presence of oxygen. Studies indicate that DLG acts by targeting NAD(H)-dependent reactions, leading to a reduction in ATP production and promoting apoptosis in cancer cells .

Table 1: Effects of DLG on Cancer Cell Lines

| Cell Line | Treatment | Effect on Glycolysis | Apoptosis Induction |

|---|---|---|---|

| Neuroblastoma | DLG | Inhibition | Increased |

| Ehrlich Ascites | DLG + 2-DG | Significant reduction | Enhanced |

2. Case Studies

A notable study investigated the combined effects of DLG and 2-Deoxyglucose (2-DG) on Ehrlich ascites carcinoma (EAC) in mice. The results showed that both compounds reduced tumor weight and volume while increasing survival rates significantly. The combination therapy proved more effective than either agent alone .

In another study focusing on neuroblastoma cells, DLG treatment resulted in a marked decrease in cell proliferation due to disrupted redox balance and nucleotide biosynthesis pathways. The co-administration of antioxidants like N-acetyl-cysteine partially restored glycolytic function, indicating that oxidative stress plays a significant role in DLG's mechanism of action .

Metabolic Pathways Analysis

The application of 13C-labeling techniques has allowed researchers to analyze how DLG influences metabolic fluxes within cells. For instance, studies employing 13C-MFA (Metabolic Flux Analysis) have demonstrated that DLG alters the flow of carbon through glycolytic intermediates, leading to shifts in energy production and biosynthetic processes .

Table 2: Metabolic Effects of DLG-2-13C

| Metabolic Pathway | Effect Observed |

|---|---|

| Glycolysis | Inhibition |

| Nucleotide Biosynthesis | Significant reduction |

| Redox Homeostasis | Disruption |

Safety and Toxicological Studies

The safety profile of DLG has also been evaluated through various toxicological studies. Histopathological examinations indicated that treatment with DLG did not lead to significant damage to liver or kidney tissues compared to untreated EAC-bearing controls. This suggests that while DLG effectively inhibits tumor growth, it may have a favorable safety profile when used at therapeutic doses .

Q & A

Basic Research Questions

Q. How is DL-Glyceraldehyde-2-13C synthesized, and what methodological considerations are critical for isotopic purity?

this compound is synthesized via two primary routes: (1) chemical synthesis using 13C-labeled precursors, and (2) enzyme-catalyzed reactions (e.g., aldolase-mediated pathways). Key considerations include optimizing reaction conditions (temperature, pH) to minimize isotopic scrambling, verifying purity via nuclear magnetic resonance (NMR) or mass spectrometry (MS), and ensuring yield efficiency through stoichiometric control of labeled substrates. Storage at 2–8°C is essential to preserve stability .

Q. What protocols ensure proper handling of this compound to maintain isotopic integrity in laboratory settings?

To prevent isotopic dilution or degradation:

- Store aliquots in airtight, light-resistant containers at 2–8°C.

- Avoid repeated freeze-thaw cycles.

- Use ultrapure solvents to prepare solutions and validate isotopic enrichment via MS before experimental use .

Q. How can researchers confirm the chiral purity of this compound isomers (D vs. L) for enzymatic studies?

Chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry can distinguish D- and L-isomers. Enzymatic assays with isomer-specific kinases (e.g., triokinase) may also validate stereochemical integrity, as enzyme activity is often stereospecific .

Advanced Research Questions

Q. What advanced analytical techniques are required to track 13C incorporation from this compound in metabolic flux studies?

- NMR spectroscopy : Detects 13C positional enrichment in metabolites like pyruvate or citrate.

- High-resolution MS : Quantifies isotopic enrichment with <1% error margins.

- Isotopic transient analysis : Resolves dynamic flux in pathways like glycolysis or the pentose phosphate pathway. Calibration with internal standards (e.g., uniformly labeled 13C-glucose) is critical for accuracy .

Q. How do stereochemical differences (D vs. L isomers) influence metabolic fate in cell-based systems?

D-Glyceraldehyde-2-13C is preferentially metabolized in glycolysis, while the L-isomer may accumulate or enter alternative pathways (e.g., methylglyoxal detoxification). Experimental design should include isomer-specific tracers and knockout models (e.g., aldose reductase-deficient cells) to isolate stereochemical effects .

Q. What strategies mitigate isotopic dilution in long-term cell culture studies using this compound?

- Use serum-free media to avoid unlabeled carbon sources.

- Monitor extracellular lactate/pyruvate ratios to assess metabolic activity.

- Employ pulse-chase protocols with timed tracer removal to quantify turnover rates .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to ensure reproducibility in 13C-tracer studies?

- Document protocols for tracer preparation, storage, and handling.

- Include biological replicates and negative controls (unlabeled substrate).

- Validate analytical instruments with certified reference materials (e.g., 13C-labeled standards) .

Q. What statistical models are optimal for interpreting 13C metabolic flux data?

- Compartmental modeling : Integrates time-resolved isotopic enrichment data to estimate flux rates.

- Monte Carlo simulations : Assess uncertainty in flux estimates due to measurement noise. Tools like IsoCor or OpenFLUX automate corrections for natural 13C abundance and MS fragmentation .

Q. How can contradictory results in 13C metabolic tracing be systematically resolved?

- Replicate experiments across independent labs.

- Cross-validate with alternative tracers (e.g., 14C-glucose).

- Perform sensitivity analyses to identify methodological variables (e.g., cell passage number, tracer concentration) .

Q. Experimental Design Challenges

Q. What are the limitations of this compound in studying compartmentalized metabolic pathways?

- Rapid equilibration between cytosolic and mitochondrial pools may obscure subcellular flux.

- Mitigation: Combine with fractionation techniques (e.g., differential centrifugation) or spatially resolved MS imaging .

Q. How can researchers address background 13C interference in low-abundance metabolite detection?

- Use ultra-high-resolution MS (Orbitrap or FT-ICR) to distinguish tracer-derived 13C from natural abundance.

- Apply isotope subtraction algorithms in data processing pipelines .

Q. Tables for Key Methodological Comparisons

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Positional 13C enrichment in metabolites | Moderate (~μM) | Low resolution for complex mixtures |

| High-Resolution MS | Quantification of isotopic enrichment | High (~nM) | Requires fragmentation pattern validation |

| Chiral HPLC | Isomer separation | High | Time-intensive; requires specialized columns |

| Experimental Factor | Impact on Data Quality | Mitigation Strategy |

|---|---|---|

| Isotopic Dilution | Reduces signal-to-noise ratio | Use serum-free media; optimize tracer concentration |

| Enzyme Stereospecificity | Skews metabolic pathway utilization | Employ isomer-specific tracers or inhibitors |

| Cell Line Variability | Alters baseline metabolic activity | Standardize cell culture conditions; use low-passage cells |

Eigenschaften

IUPAC Name |

2,3-dihydroxy(213C)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.